molecular formula C10H17BrO2 B1323573 Ethyl 7-bromo-7-octenoate CAS No. 485320-25-0

Ethyl 7-bromo-7-octenoate

Cat. No.: B1323573
CAS No.: 485320-25-0
M. Wt: 249.14 g/mol
InChI Key: FGGNYJVCOLRHDJ-UHFFFAOYSA-N
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Description

Ethyl 7-bromo-7-octenoate is a useful research compound. Its molecular formula is C10H17BrO2 and its molecular weight is 249.14 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Bromo and Chloro Derivatives : Ethyl 7-bromo-7-octenoate plays a role in the synthesis of various bromo and chloro derivatives. It is used as an intermediate in complex organic syntheses, such as the preparation of ethyl 7-chloro-2-oxoheptylate, an intermediate of cilastatin (Chen Xin-zhi, 2006).

  • Use in Esterification and Bromination Reactions : this compound is involved in esterification and bromination reactions. For instance, it is prepared using 2 butenoic acid as a main raw material through these reactions (W. Ning, 2002).

  • Role in Oxidation and Reduction Processes : It's also used in studies exploring oxidation and reduction processes, as seen in the oxidation of ethyl trans- and cis-3-bromo-1-methyl-2-oxocyclohexanecarboxylates (Kikumasa Sato et al., 1977).

Biological and Medicinal Research

  • Inhibitory Activity Against Enzymes : this compound derivatives have shown inhibitory activity against enzymes like carbonic anhydrase and acetylcholinesterase, which are important in the treatment of diseases such as Alzheimer's and Parkinson's (M. Boztaş et al., 2019).

  • Synthesis of Bioactive Compounds : The compound is used in the synthesis of bioactive compounds, such as ethyl 7-amino-substituted 1,4-dihydro-3H-2,3-benzoxazines, which may have potential pharmaceutical applications (Hu Ying-he, 2006).

Chemical Catalysis and Reactions

  • Catalysis and Annulation Reactions : this compound is involved in catalytic processes and annulation reactions, essential for creating complex organic molecules (Xue-Feng Zhu et al., 2003).

  • Use in Radical Addition Reactions : It's also significant in radical addition reactions, as illustrated in studies involving bromine atom-transfer in aqueous media (H. Yorimitsu et al., 2001).

Properties

IUPAC Name

ethyl 7-bromooct-7-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17BrO2/c1-3-13-10(12)8-6-4-5-7-9(2)11/h2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGGNYJVCOLRHDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCC(=C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60641094
Record name Ethyl 7-bromooct-7-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

485320-25-0
Record name Ethyl 7-bromooct-7-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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